1-(3,4-Dimethoxyphenyl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(3,4-Dimethoxyphenyl)but-3-en-2-one is an organic compound with the molecular formula C12H14O3 It is characterized by the presence of a butenone group attached to a 3,4-dimethoxyphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)but-3-en-2-one can be synthesized through several methods. One common approach involves the reaction of 3,4-dimethoxybenzaldehyde with methyl vinyl ketone in the presence of a base such as sodium hydroxide. This reaction proceeds via an aldol condensation mechanism, followed by dehydration to yield the desired product .
Industrial Production Methods: Industrial production of this compound typically involves large-scale aldol condensation reactions. The reaction conditions are optimized to maximize yield and purity, often using continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions: 1-(3,4-Dimethoxyphenyl)but-3-en-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the butenone group to a butanol group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of brominated or nitrated derivatives.
Scientific Research Applications
1-(3,4-Dimethoxyphenyl)but-3-en-2-one has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex molecules and natural products.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.
Industry: It is used in the production of fragrances, flavors, and other fine chemicals
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)but-3-en-2-one involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophiles in biological systems. It may also inhibit certain enzymes or interact with cellular receptors, leading to various biological effects .
Comparison with Similar Compounds
- 1-(3,4-Dimethoxyphenyl)but-1-ene
- 1-(3,4-Dimethoxyphenyl)prop-2-en-1-one
- 3,4-Dimethoxyphenethylamine
Comparison: 1-(3,4-Dimethoxyphenyl)but-3-en-2-one is unique due to its specific structural features, such as the butenone group, which imparts distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different reactivity patterns and biological effects, making it valuable for specific applications .
Properties
CAS No. |
90293-78-0 |
---|---|
Molecular Formula |
C12H14O3 |
Molecular Weight |
206.24 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)but-3-en-2-one |
InChI |
InChI=1S/C12H14O3/c1-4-10(13)7-9-5-6-11(14-2)12(8-9)15-3/h4-6,8H,1,7H2,2-3H3 |
InChI Key |
ZUSBCIIDRLREIE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CC(=O)C=C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.